molecular formula C16H16N5NaO7S2 B193837 Cefotaxime sodium CAS No. 64485-93-4

Cefotaxime sodium

Cat. No.: B193837
CAS No.: 64485-93-4
M. Wt: 477.5 g/mol
InChI Key: AZZMGZXNTDTSME-UAGKDTLGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefotaxime Sodium is a third-generation cephalosporin antibiotic . It has broad-spectrum activity against Gram-positive and Gram-negative bacteria . It is particularly potent against Enterobacteriaceae, Haemophilus influenzae, Moraxella (Branhamella) catarrhalis, and Neisseria species .


Synthesis Analysis

This compound is synthesized by acylating 7-amino cephalosporanic acid with 2-[2’-chloracetamidothiazole-4-yl]-2-(syn)-methoxy-imino acetic chloride in four steps .


Molecular Structure Analysis

The molecular formula of this compound is C16H16N5NaO7S2 . The molecular weight is 477.5 g/mol . The IUPAC name is sodium; (6R,7R)-3-(acetyloxymethyl)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .


Chemical Reactions Analysis

The aminomethylation of this compound with various biologically potent sulphonamides/secondary amines was carried out and then characterized by elemental analysis and spectral studies .


Physical and Chemical Properties Analysis

The physical and chemical stability of this compound was determined at three different temperatures (5°C, 25°C, and 45°C) and quantified by using a stability indicating HPTLC method .

Scientific Research Applications

1. Stability in High Concentrations for Intensive Care Units

Cefotaxime sodium is an antibiotic used in intensive care units (ICUs) for severe infections. A study focused on its stability at high concentrations, crucial for ICUs where patients require fluid restriction. The stability of this compound solutions at 83.3 mg/mL and 125 mg/mL in 0.9% sodium chloride and 5% glucose was analyzed. Results suggested physical instability of highly concentrated solutions after 6 hours, impacting their use in ICUs (D’huart, Vigneron, Blaise, Charmillon, & Demoré, 2019).

2. Enhancing Intestinal Transport

Research on cefotaxime, a class III drug with low intestinal permeability, explored using mixed micelles with bile salt to enhance its oral bioavailability. The study showed that mixed micellar formulation significantly improved the oral bioavailability of cefotaxime in rats, suggesting a method to enhance drug permeation through intestinal mucosal membranes (Arafat, Kirchhoefer, & Mikov, 2017).

3. Antibacterial Activity and Drug Delivery

A study on this compound loaded layered double hydroxide–fenugreek nanohybrid reported controlled and sustained drug release over 72 hours. This approach demonstrated effective antibacterial activity against cefotaxime-resistant bacteria, indicating a promising strategy for enhancing the efficacy of cefotaxime in combating resistant bacterial strains (Komarala, Doshi, Thiyagarajan, Aslam, & Bahadur, 2018).

4. Pharmacokinetic Interaction with Unfractionated Heparin

Research exploring the interaction of cefotaxime with unfractionated heparin sodium demonstrated that heparin effectively stimulates lymphatic flow and aids the transport of cefotaxime into the lymphatic system. This suggests potential benefits in lymphotropic therapy, where heparin could enhance endolymphatic delivery of cefotaxime (Kukushkin, Zhuravleva, Sviridkina, & Yurov, 2019).

5. Synthesis of this compound Derivatives

A study on the synthesis of this compound derivatives through aminomethylation reaction revealed that these derivatives exhibit significant antibacterial activity. This highlights the potential of modifying cefotaxime to enhance its effectiveness against pathogenic bacteria (Joshi, Shukla, & Jhala, 2015).

6. Cefotaxime Mediated Synthesis of Gold Nanoparticles

A study investigated the use of cefotaxime in the synthesis of gold nanoparticles, which displayed enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria. This approach can potentially boost the effectiveness of cefotaxime against multidrug-resistant pathogens (Al Hagbani et al., 2022).

7. Developmental Pharmacokinetic Analysis

A population pharmacokinetic study aimed to evaluate and optimize the dosing regimen of cefotaxime in neonates and young infants. This study provided insights into the appropriate dosing of cefotaxime based on gestational age and postnatal age, addressing the variability in dosing regimens in clinical practice (Leroux et al., 2016).

Mechanism of Action

Target of Action

Cefotaxime Sodium, a third-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for bacterial growth and survival .

Mode of Action

This compound interacts with its targets, the PBPs, by binding to them . This binding inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall . The inhibition of cell wall synthesis leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound prevents the formation of a robust cell wall, rendering the bacteria susceptible to osmotic pressure changes, which can lead to cell lysis .

Pharmacokinetics

This compound is administered intravenously or intramuscularly . It is metabolized in the liver and has an elimination half-life of 0.8–1.4 hours . Approximately 50–85% of the drug is excreted through the kidneys , indicating that renal function can significantly impact the drug’s bioavailability.

Result of Action

The molecular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby helping to clear the bacterial infection .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of β-lactamases, enzymes produced by some bacteria that can degrade β-lactam antibiotics like this compound, can reduce the drug’s efficacy . This compound displays resistance to some β-lactamases, making it effective against certain penicillin-resistant infections . Furthermore, the pH of the environment can affect the stability of this compound, with a study showing that the drug achieved a removal efficiency of 96% at room temperature at pH 2.8 .

Safety and Hazards

When handling Cefotaxime Sodium, it is advised to limit all unnecessary personal contact, wear protective clothing when risk of exposure occurs, use in a well-ventilated area, and avoid contact with incompatible materials .

Biochemical Analysis

Biochemical Properties

Cefotaxime sodium works by inhibiting bacterial cell wall synthesis . It has a high affinity for penicillin-binding proteins (PBPs) in the bacterial cell wall, including PBP Ib and PBP III . This interaction inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Cellular Effects

This compound has a bactericidal effect, meaning it kills bacteria rather than merely inhibiting their growth . It is effective against a variety of bacterial species, including Escherichia coli, Staphylococcus epidermidis, Proteus mirabilis, and others . Its mechanism of action disrupts the bacterial cell wall, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . It shows high affinity for these proteins in the cell wall, including PBP Ib and PBP III . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a linear pharmacokinetic profile over a dose range of 1.17–3.51 g . There is no evidence of accumulation following repetitive IV infusion of 1 g doses every 6 hours for 14 days . The main pharmacokinetic parameters of cefotaxime and its major metabolite, desacetylcefotaxime, show no significant difference between different dose cohorts .

Dosage Effects in Animal Models

In animal models, the most suitable dosage schedule of cefotaxime for a minimum therapeutic plasma concentration of 0.1 µg/ml would be 12.9 mg/kg followed by 12.8 mg/kg repeated at 12 h intervals or it would be 13 mg/kg repeated at 12 h intervals .

Metabolic Pathways

This compound is metabolized in the liver . The metabolic pathway follows the route: Cefotaxime (CTX) to desacetylcefotaxime (des-CTX) to desacetylcefotaxime lactone to metabolites M2 and M3 . Approximately 20-36% of an intravenously administered dose of cefotaxime is excreted by the kidney as unchanged cefotaxime and 15-25% as the desacetyl derivative, the major metabolite .

Transport and Distribution

This compound is distributed throughout the body, reaching therapeutic concentrations in many tissues . It is transported in the body through the bloodstream and is able to cross the blood-brain barrier, which makes it effective in treating central nervous system infections .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization within human cells. Its site of action is the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits cell wall synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Cefotaxime sodium involves a series of chemical reactions starting from 7-aminocephalosporanic acid (7-ACA) and involves several steps of functional group transformations to produce the final product.", "Starting Materials": ["7-aminocephalosporanic acid (7-ACA)", "Sodium carbonate", "Sodium hydroxide", "Chloroacetic acid", "Triethylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium acetate", "Cefotaxime"], "Reaction": ["Step 1: Acylation of 7-ACA with chloroacetic acid and triethylamine to form cefotaxime intermediate", "Step 2: Reduction of the intermediate with sodium borohydride to form cefotaxime", "Step 3: Formation of cefotaxime sodium salt by reacting cefotaxime with sodium hydroxide", "Step 4: Purification of the product by precipitation with sodium bicarbonate and recrystallization with sodium acetate"] }

CAS No.

64485-93-4

Molecular Formula

C16H16N5NaO7S2

Molecular Weight

477.5 g/mol

IUPAC Name

sodium;(6R,7S)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9-;/t10-,14+;/m0./s1

InChI Key

AZZMGZXNTDTSME-UAGKDTLGSA-M

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]

Appearance

White Solid

melting_point

> 165°C

64485-93-4

Pictograms

Irritant; Health Hazard

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

63527-52-6 (Parent)

solubility

68.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Benaxima
Biosint
Cefotaxim
Cefotaxime
Cefotaxime Sodium
Cefradil
Cephotaxim
Claforan
Fotexina
HR 756
HR-756
HR756
Kendrick
Klaforan
Primafen
Ru 24756
Ru-24756
Ru24756
Sodium, Cefotaxime
Taporin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotaxime sodium
Reactant of Route 2
Reactant of Route 2
Cefotaxime sodium
Reactant of Route 3
Reactant of Route 3
Cefotaxime sodium
Reactant of Route 4
Cefotaxime sodium
Reactant of Route 5
Reactant of Route 5
Cefotaxime sodium
Reactant of Route 6
Cefotaxime sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.